

Introduction: The Unique Chemistry of a Strained Ring System

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Compound of Interest

1-

Compound Name: (Methoxycarbonyl)cyclopropanecarboxylic acid

Cat. No.: B054670

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1-(Methoxycarbonyl)cyclopropanecarboxylic acid (also known as 1,1-Cyclopropanedicarboxylic acid monomethyl ester) is a versatile building block in modern organic synthesis.^{[1][2]} Its structure, featuring a geminally substituted cyclopropane ring, combines the reactivity of a carboxylic acid and a methyl ester with the inherent ring strain of a three-membered carbocycle.^[3] This strain, estimated around 27-28 kcal/mol, makes the cyclopropane ring susceptible to cleavage under various conditions, offering a gateway to a diverse array of linear and heterocyclic compounds.^[3] This guide provides a comprehensive overview of the key reactions of this molecule, supported by detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.

Compound Profile:

Property	Value	Reference
CAS Number	113020-21-6	[4]
Molecular Formula	C ₆ H ₈ O ₄	[1]
Molecular Weight	144.13 g/mol	[5]
Appearance	Solid	[1]
Melting Point	47-51 °C	[5]
Boiling Point	245 °C	[5]
SMILES	COC(=O)C1(CC1)C(=O)O	[5]
InChI Key	IZYOHLOUZVEIOS- UHFFFAOYSA-N	[1]

Chapter 1: Synthesis of the Core Moiety

The most common and direct route to **1-(Methoxycarbonyl)cyclopropanecarboxylic acid** is the selective hydrolysis of the corresponding diester, dimethyl 1,1-cyclopropanedicarboxylate. This method is advantageous as the cyclopropane ring is generally stable under mild acidic or basic hydrolysis conditions.[\[3\]](#) The parent diester is often prepared via the reaction of a malonic ester with 1,2-dibromoethane.[\[6\]](#)

Protocol 1: Synthesis via Selective Hydrolysis

This protocol describes the preparation of the title compound from its dimethyl ester precursor using acid-catalyzed hydrolysis.

Materials:

- Dimethyl 1,1-cyclopropanedicarboxylate
- Hydrochloric acid (HCl), 6 M solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine dimethyl 1,1-cyclopropanedicarboxylate (1 equiv.) and 6 M hydrochloric acid (5-10 equiv.).
- Heat the mixture to reflux with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). The stability of the cyclopropane ring is high under these conditions.[3]
- Cool the reaction mixture to room temperature.
- Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography if necessary.

Chapter 2: Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of **1-(methoxycarbonyl)cyclopropanecarboxylic acid** undergoes standard transformations such as esterification and amidation, providing handles for further molecular elaboration.

Esterification

Standard Fischer esterification conditions can be employed to convert the carboxylic acid to a different ester, should the need arise for a di-ester with dissimilar alkyl groups.

Amidation

The formation of an amide bond is a cornerstone of medicinal chemistry.^[7] This can be achieved using various peptide coupling agents that activate the carboxylic acid for nucleophilic attack by an amine.

Protocol 2: Amide Synthesis via EDC Coupling

This protocol details a general procedure for coupling the title compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

- **1-(Methoxycarbonyl)cyclopropanecarboxylic acid**
- Primary or secondary amine (1.1 equiv.)
- EDC (1.2 equiv.)
- Hydroxybenzotriazole (HOBr) (0.5 equiv.)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA) (2.0 equiv.)
- Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M HCl, Brine

Procedure:

- Dissolve **1-(Methoxycarbonyl)cyclopropanecarboxylic acid** (1 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
- Add HOBr (0.5 equiv.) and EDC (1.2 equiv.) to the solution and stir for 10 minutes at room temperature.
- Add the desired amine (1.1 equiv.) followed by the slow addition of DIPEA (2.0 equiv.).
- Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-16 hours.

- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting amide by column chromatography on silica gel.



1-(Methoxycarbonyl)-cyclopropanecarboxylic acid

Heat (Δ)
~120 °C

Ring Opening

Ring-Opened Intermediate
(α -allyl- β -keto acid analog)

Cyclic Transition State
(Decarboxylation/
Rearrangement)

Substituted
4,5-Dihydrofuran

CO₂

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Caption: Mechanism of Decarboxylative Rearrangement.

Protocol 3: Thermal Decarboxylative Rearrangement

Materials:

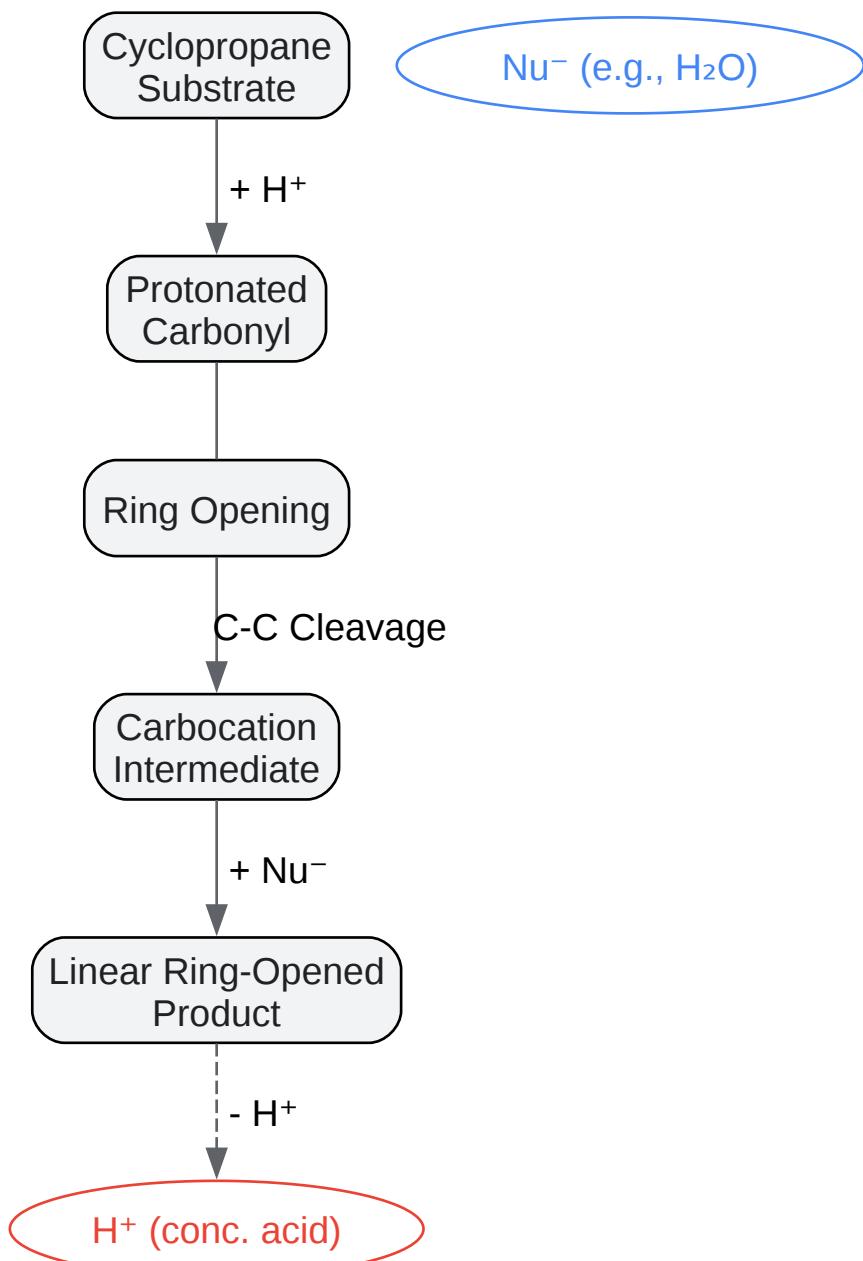
- **1-(Methoxycarbonyl)cyclopropanecarboxylic acid**
- High-boiling point, inert solvent (e.g., diphenyl ether) or neat conditions
- Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)

Procedure:

- Place the **1-(methoxycarbonyl)cyclopropanecarboxylic acid** into the reaction vessel. The reaction can be run neat or in a high-boiling solvent. [8]2. Heat the reaction mixture to 120-150 °C.
- Monitor the evolution of CO₂ gas as an indicator of reaction progress. The reaction can also be monitored by taking aliquots and analyzing via GC-MS or ¹H NMR.
- Once the starting material is consumed, cool the reaction to room temperature.
- If run neat, dissolve the residue in a suitable organic solvent like ethyl acetate.
- Purify the resulting dihydrofuran derivative by vacuum distillation or column chromatography.

Acid-Catalyzed Ring Opening

While the cyclopropane ring is stable to mild acid, more forcing acidic conditions can induce ring cleavage to form linear compounds. [3] The reaction likely proceeds via protonation of the ester carbonyl, which facilitates the cleavage of a C-C bond of the strained ring to generate a stabilized carbocationic intermediate.



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Caption: Plausible Acid-Catalyzed Ring-Opening Mechanism.

Protocol 4: Acid-Catalyzed Ring Opening

This protocol provides a generalized method for inducing ring cleavage under strong acidic conditions. [3] Materials:

- **1-(Methoxycarbonyl)cyclopropanecarboxylic acid**

- Concentrated sulfuric acid (H_2SO_4) or other strong acid
- Water
- Ethyl acetate or diethyl ether
- Ice bath, round-bottom flask, reflux condenser

Procedure:

- In a round-bottom flask, dissolve the **1-(methoxycarbonyl)cyclopropanecarboxylic acid** in a minimal amount of water.
- Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Caution: This is a highly exothermic process.
- Once the addition is complete, remove the ice bath and heat the mixture to reflux.
- Monitor the reaction by TLC or LC-MS to determine the point of completion.
- After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice to quench the reaction.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the organic phase under reduced pressure to obtain the crude ring-opened product, which can be purified further as needed.

Chapter 4: Applications in Drug Discovery and Synthesis

1-(Methoxycarbonyl)cyclopropanecarboxylic acid is recognized as a valuable building block for drug discovery. [5] The cyclopropyl moiety is a common motif in pharmaceuticals, often used as a bioisostere for larger or more flexible groups, which can improve metabolic stability and binding affinity. The ability to functionalize the acid and ester groups or to open the ring into

novel scaffolds makes this compound a versatile starting point for generating compound libraries for screening and lead optimization.

Conclusion

The chemistry of **1-(methoxycarbonyl)cyclopropanecarboxylic acid** is a rich field, governed by the interplay between its functional groups and the strained cyclopropane ring. By carefully selecting reaction conditions, chemists can either leverage the stability of the ring to perform transformations at the acid/ester sites or induce ring-opening and rearrangement reactions to access unique and complex molecular architectures. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers looking to exploit the full synthetic potential of this valuable chemical intermediate.

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